

The role of MTX115325 in PINK1/Parkin pathway

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An In-depth Technical Guide on the Role of **MTX115325** in the PINK1/Parkin Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mitochondrial dysfunction is a cornerstone of Parkinson's Disease (PD) pathology, leading to the progressive loss of dopaminergic neurons. The PINK1/Parkin pathway is a critical cellular quality control mechanism that identifies and removes damaged mitochondria through a process known as mitophagy. This pathway is negatively regulated by the deubiquitinating enzyme (DUB) Ubiquitin Specific Peptidase 30 (USP30). **MTX115325** is a potent, selective, and brain-penetrant small molecule inhibitor of USP30. By inhibiting USP30, **MTX115325** enhances the PINK1/Parkin-mediated ubiquitination of mitochondrial proteins, thereby promoting the clearance of dysfunctional mitochondria. Preclinical studies in various models of PD have demonstrated that **MTX115325** can protect dopaminergic neurons, preserve dopamine levels, and reduce pathological α -synuclein accumulation. These compelling findings validate USP30 as a promising therapeutic target for neuroprotection in PD and have propelled **MTX115325** into clinical development as a potential disease-modifying therapy.

Introduction: Mitochondrial Dysfunction in Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta^[1]. A significant body of evidence implicates the dysfunction of mitochondrial homeostasis as a key pathophysiological

mechanism in PD[2][3]. Mitochondria are essential for neuronal health, providing the necessary energy for cellular functions[4][5]. When damaged, they can produce harmful reactive oxygen species, contributing to cellular stress and eventual cell death[4].

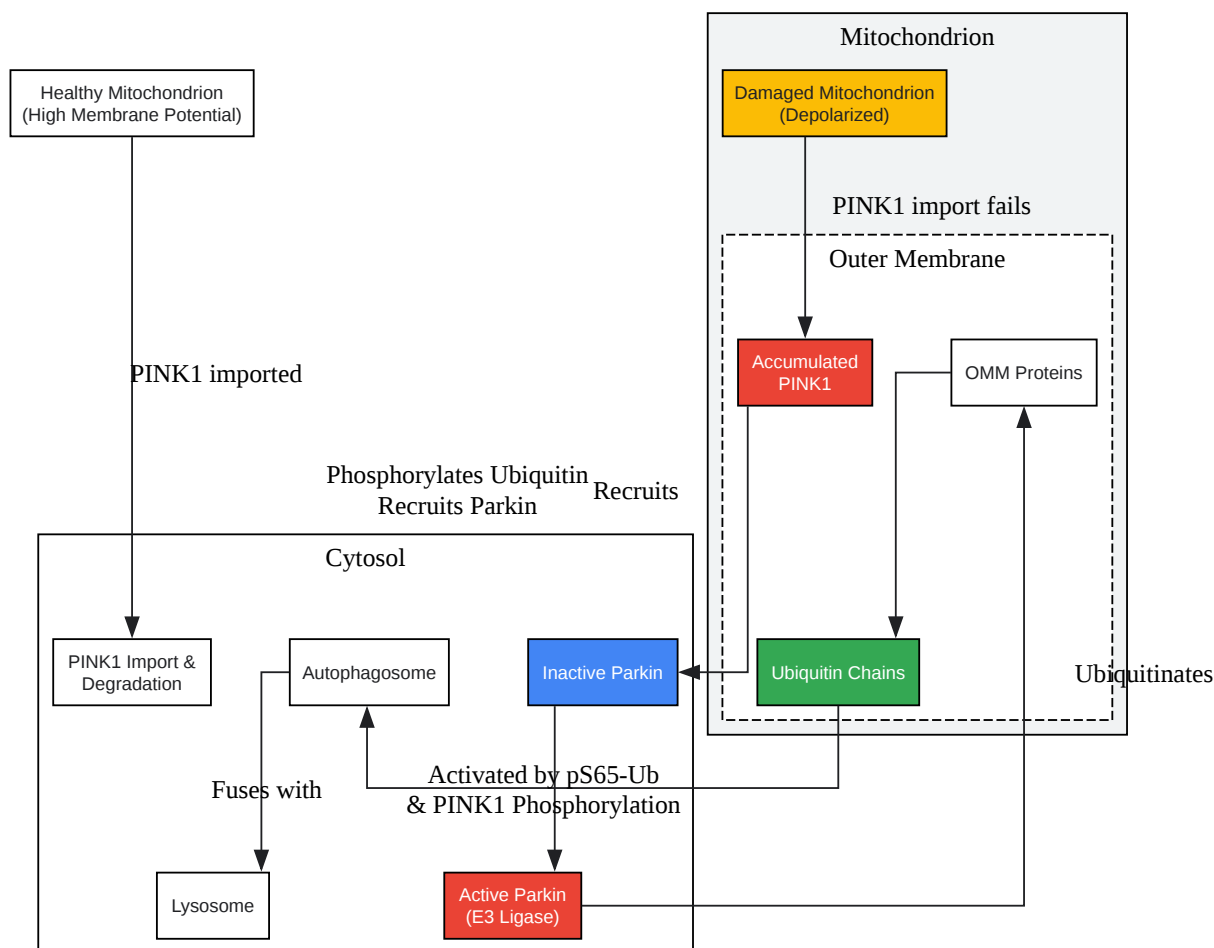
To maintain a healthy mitochondrial population, cells employ a sophisticated quality control system, a key component of which is mitophagy[6][7]. Mitophagy is the selective degradation of damaged or superfluous mitochondria via the autophagy pathway[8]. This process is critical for neuronal homeostasis, and its impairment is linked to the pathogenesis of neurodegenerative diseases, including PD[7].

The PINK1/Parkin Pathway: A Cornerstone of Mitophagy

Genetic studies have identified mutations in the PINK1 (PTEN-induced putative kinase 1) and PARK2 (Parkin) genes as causes of autosomal recessive, early-onset PD[3][6][9]. Subsequent research revealed that the proteins these genes encode function collaboratively in a signaling pathway to orchestrate mitophagy[1][8][10].

Under normal physiological conditions, the serine/threonine kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently degraded. However, upon mitochondrial damage, indicated by a loss of mitochondrial membrane potential, PINK1 import is halted. This leads to the accumulation and activation of PINK1 on the outer mitochondrial membrane (OMM)[1][6]. Activated PINK1 then phosphorylates ubiquitin (Ub) molecules present on the OMM at the Serine 65 position (pS65-Ub)[6][11].

These pS65-Ub molecules serve as a docking signal for the cytosolic E3 ubiquitin ligase, Parkin[11]. The binding of pS65-Ub alleviates Parkin's autoinhibited state. PINK1 further activates Parkin by directly phosphorylating its N-terminal ubiquitin-like (Ubl) domain at Serine 65[1][12]. This fully activated Parkin then ubiquitinates numerous OMM proteins, creating ubiquitin chains that act as a signal for the autophagosome to engulf the damaged mitochondrion and deliver it to the lysosome for degradation[1][3][12].

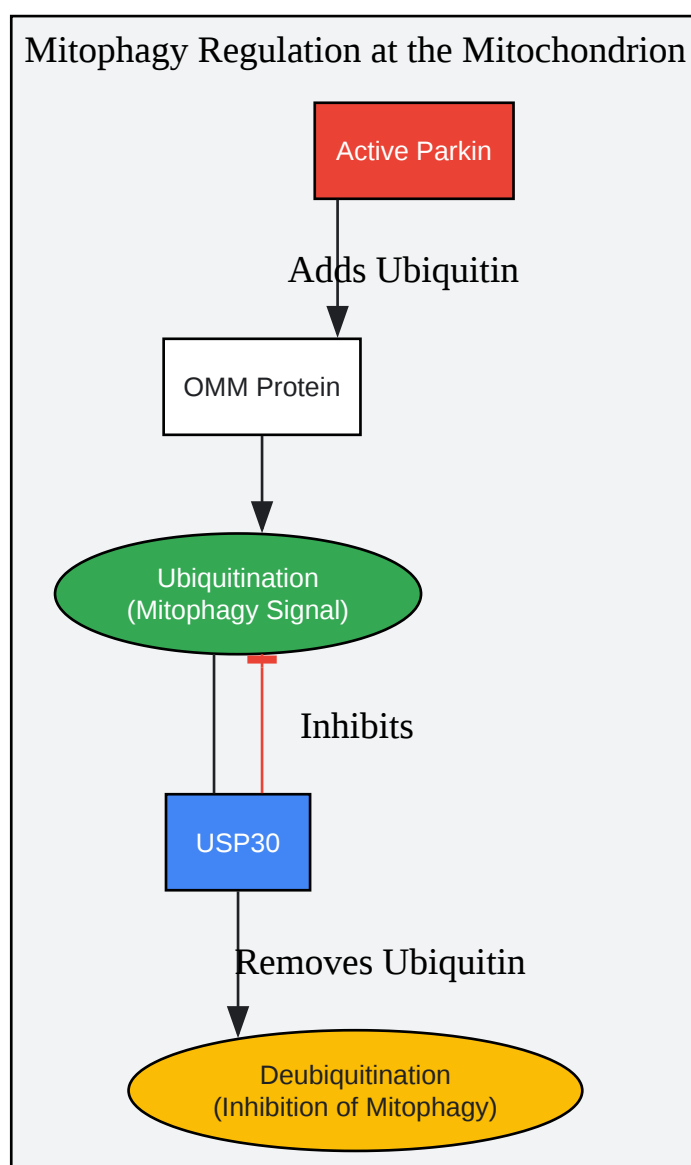


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Caption: The core PINK1/Parkin signaling pathway for mitophagy.

USP30: A Negative Regulator of Mitophagy

The ubiquitination process is tightly regulated by a balance between ubiquitin ligases and deubiquitinating enzymes (DUBs)[4]. USP30 is a DUB that is localized to the outer mitochondrial membrane and actively removes ubiquitin chains from OMM proteins[3][10]. By doing so, USP30 directly counteracts the activity of Parkin, effectively acting as a brake on the mitophagy pathway[2][3][6]. Overexpression or increased activity of USP30 can suppress the clearance of damaged mitochondria, leading to their accumulation and subsequent cellular dysfunction, a scenario implicated in PD pathology[4][10]. Therefore, inhibiting USP30 presents an attractive therapeutic strategy to enhance mitophagy and protect neurons[3][6].

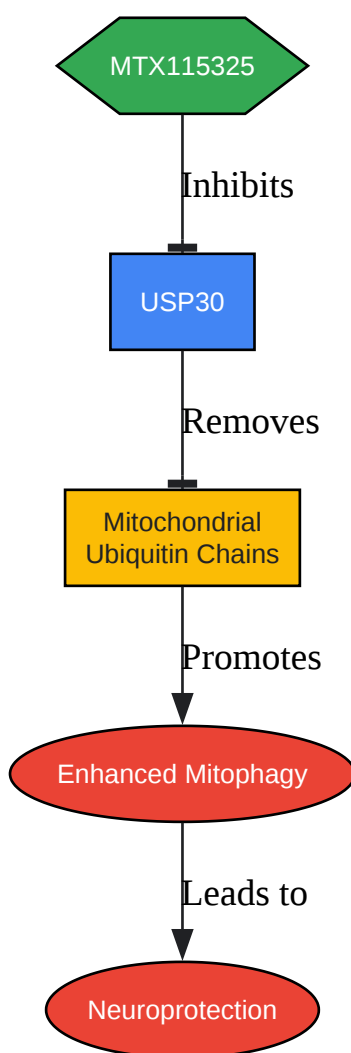


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Caption: The antagonistic roles of Parkin and USP30 in mitophagy.

MTX115325: A Potent and Selective USP30 Inhibitor

MTX115325 (also known as MTX-325) is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule developed by Mission Therapeutics that potently and selectively inhibits USP30[2][3][4]. Its mechanism of action is to block the deubiquitinating activity of USP30, thereby tipping the balance towards ubiquitination and enhancing Parkin-mediated mitophagy[13][14]. This leads to more efficient clearance of damaged mitochondria, offering a neuroprotective effect[3].



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Caption: Mechanism of action of **MTX115325** in promoting mitophagy.

Quantitative Data Presentation

The preclinical profile of **MTX115325** demonstrates its potential as a therapeutic agent. Key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency and Cellular Activity of **MTX115325**

Parameter	Value	Cell/Assay System	Reference
IC ₅₀	12 nM	Biochemical fluorescence polarization assay	[3][10][15]
Cellular IC ₅₀	25 nM	Ubiquitin-probe competition assay	[3]
EC ₅₀	32 nM	TOM20 ubiquitylation in HeLa cells	[3][15]

| Selectivity | >2,000-fold | Against other deubiquitinating enzymes [[13] |

Table 2: In Vivo Pharmacokinetic Properties of **MTX115325** in Mice

Parameter	Value	Dosing	Reference
Oral Bioavailability	98%	10 mg/kg, single oral dose	[3][15]
CNS Penetration (K _{pu,u})	~0.4	10 mg/kg, single oral dose	[15]
Metabolic Clearance	19.7 mL/min/kg	Intravenous delivery	[3]
C _{max} (15 mg/kg)	7546.9 ng/mL	Single oral dose	[15]

| C_{max} (50 mg/kg) | 16374.3 ng/mL | Single oral dose [[15] |

Table 3: In Vivo Efficacy of **MTX115325** in a Parkinson's Disease Mouse Model*

Parameter	Treatment	Outcome	Reference
Dopaminergic Neurons	50 mg/kg, twice daily	Significant protection against neuronal loss	[13]
Striatal Dopamine	15 & 50 mg/kg, twice daily	Preservation of dopamine levels	[2][16]
Phospho-S129 α -Syn	15 & 50 mg/kg, twice daily	Significant reduction in pathological α -synuclein	[13][15]
Astrocyte Activation	15 & 50 mg/kg, twice daily	Decreased GFAP staining	[15]

*AAV-A53T-SNCA mouse model treated for 10 weeks.

Preclinical Evidence and Experimental Protocols

The therapeutic potential of inhibiting USP30 has been validated through genetic knockout studies and pharmacological inhibition with **MTX115325**.

Genetic Validation: Usp30 Knockout Mice

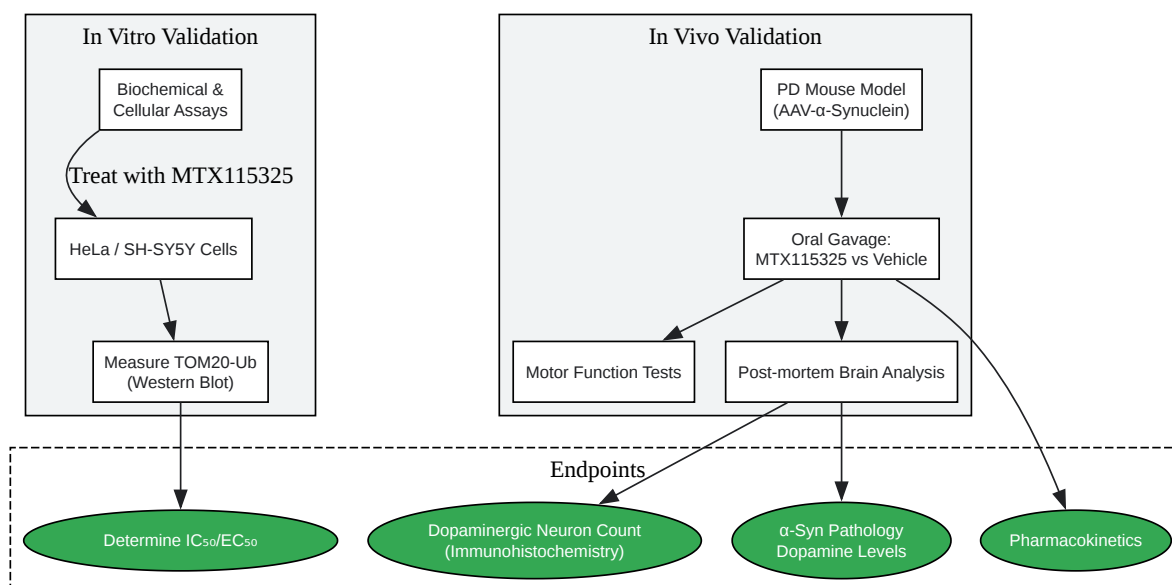
Studies using Usp30 knockout (KO) mice have been instrumental. These mice are viable and show no overt pathology[2]. In the context of PD models, Usp30 KO mice exhibited:

- **Increased Mitophagy:** A significant increase in mitophagy levels was observed in the dopaminergic neurons of the substantia nigra in Usp30 KO mice compared to wild-type controls[16][17].
- **Neuroprotection:** Loss of USP30 protected against the loss of dopaminergic neurons induced by α -synuclein overexpression[2][4][17].
- **Reduced Pathology:** A decrease in the levels of phosphorylated S129 α -synuclein (a pathological hallmark of PD) was observed[2][13].

- Improved Motor Function: The mice were protected against the development of motor deficits associated with α -synuclein pathology[2][4].

Pharmacological Validation: MTX115325

Treatment with **MTX115325** recapitulated the protective effects seen in the KO mice, confirming that pharmacological inhibition is a viable strategy[3]. In an α -synuclein-based mouse model of PD, oral administration of **MTX115325** prevented dopaminergic neuronal loss, preserved striatal dopamine, and reduced α -synuclein pathology[2][13][16]. These effects were dose-dependent, with a 50 mg/kg dose showing robust efficacy[13][15]. In vitro, **MTX115325** treatment of cultured neurons spurred mitophagy in a dose-dependent manner and increased the ubiquitylation of TOM20, a known USP30 substrate on the OMM[3][13][15].



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Caption: Experimental workflow for preclinical evaluation of **MTX115325**.

Key Experimental Protocols

Below are generalized protocols for key experiments cited in the evaluation of **MTX115325** and the PINK1/Parkin pathway.

► Protocol 1: Western Blot Analysis of TOM20 Ubiquitylation

1. Cell Culture and Treatment:

- Culture HeLa or SH-SY5Y cells overexpressing Parkin.
- To induce mitophagy, treat cells with mitochondrial toxins such as Antimycin A and Oligomycin A (A/O) for a specified period (e.g., 90 minutes).[\[3\]](#)[\[18\]](#)
- Concurrently, treat cells with a dose range of **MTX115325** (e.g., 10 nM - 1 μ M) or vehicle control.[\[15\]](#)

2. Protein Extraction:

- Lyse cells in RIPA buffer supplemented with protease inhibitors and deubiquitinase inhibitors (e.g., NEM) to preserve ubiquitin chains.
- Quantify protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

- Separate equal amounts of protein lysate on a 4-12% Bis-Tris polyacrylamide gel.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate with primary antibodies overnight at 4°C: anti-TOM20 and anti-Ubiquitin. An anti-Actin or anti-GAPDH antibody should be used as a loading control.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detector.

4. Quantification:

- Densitometry analysis is performed to quantify the bands corresponding to TOM20-Ub relative to total TOM20 and the loading control.[3][19]

► Protocol 2: Immunohistochemical Analysis of Dopaminergic Neuron Survival

1. Tissue Preparation:

- Following the 10-week treatment period, deeply anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
- Post-fix the brains in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
- Section the brains coronally (e.g., 40 μ m thickness) through the substantia nigra pars compacta (SNpc) using a cryostat.

2. Immunostaining:

- Wash free-floating sections in PBS.
- Perform antigen retrieval if necessary.
- Block non-specific binding and permeabilize the tissue using a solution of 10% normal goat serum and 0.3% Triton X-100 in PBS for 1-2 hours.
- Incubate sections with a primary antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, overnight at 4°C.
- Wash sections and incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature.
- Counterstain with a nuclear stain like DAPI.

3. Imaging and Quantification:

- Mount sections onto slides and coverslip with anti-fade mounting medium.
- Acquire images of the SNpc using a fluorescence or confocal microscope.
- Perform stereological counting of TH-positive neurons in both the injected (lesioned) and non-injected hemispheres.
- The results are typically expressed as the percentage of surviving TH+ neurons on the injected side relative to the contralateral side.[\[16\]](#)

Clinical Development and Future Directions

The robust preclinical data package for **MTX115325** has supported its advancement into human clinical trials. Mission Therapeutics received authorization to begin a Phase 1 clinical trial in the UK to evaluate the safety, pharmacokinetics, and CNS penetration of MTX325 in healthy volunteers and individuals with Parkinson's disease[\[5\]\[13\]\[14\]\[20\]](#). Early data have indicated a good safety profile and CNS penetration[\[20\]\[21\]](#).

The study aims to establish proof-of-mechanism by measuring changes in biomarkers related to mitochondrial quality control and other PD-related markers[\[22\]](#). A successful outcome from these initial human studies will pave the way for larger, longer-duration trials designed to assess whether **MTX115325** can slow the progression of Parkinson's disease, offering a much-needed disease-modifying therapy[\[21\]\[22\]](#). A Phase 1b study in PD patients is anticipated to begin in early 2026[\[21\]](#).

Conclusion

MTX115325 represents a targeted, mechanism-based therapeutic approach for Parkinson's disease. By selectively inhibiting USP30, it enhances the natural cellular process of mitophagy to clear dysfunctional mitochondria, addressing a core pathological driver of the disease. The comprehensive preclinical evidence, demonstrating both target engagement and neuroprotective efficacy in relevant disease models, provides a strong rationale for its clinical investigation. The ongoing clinical trials will be crucial in determining if the promise of **MTX115325** translates into a tangible therapeutic benefit for people living with Parkinson's disease.

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